molecular formula C24H21N5O B4935893 [4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

[4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B4935893
M. Wt: 395.5 g/mol
InChI Key: SGBLCZBCUZJBIN-UHFFFAOYSA-N
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Description

[4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone: is a complex organic compound that features a piperazine ring substituted with pyridyl groups and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Substitution with Pyridyl Groups: The piperazine ring is then substituted with pyridyl groups using nucleophilic substitution reactions.

    Attachment of the Quinolyl Group: The final step involves the attachment of the quinolyl group to the piperazine ring, often through a condensation reaction with a quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl and quinolyl moieties.

    Reduction: Reduction reactions can be performed on the nitrogen atoms within the piperazine ring.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridyl and quinolyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Products may include N-oxides and quinoline derivatives.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biochemistry: It is used in the study of enzyme inhibition and receptor binding.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of [4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic reactions. Additionally, its structure allows it to interact with biological receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with similar coordination properties.

    Quinoline Derivatives: Compounds with a quinoline moiety that exhibit similar chemical reactivity.

Uniqueness: The uniqueness of [4-(2-Pyridyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone lies in its combined structural features of piperazine, pyridyl, and quinoline groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c30-24(29-15-13-28(14-16-29)23-10-4-6-12-26-23)19-17-22(21-9-3-5-11-25-21)27-20-8-2-1-7-18(19)20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBLCZBCUZJBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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